N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin core with a substituted thiophene moiety. The coumarin scaffold (2-oxo-2H-chromene) is functionalized at the 3-position with a carboxamide group linked to a 3-carbamoyl-5-phenylthiophen-2-yl substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c22-18(24)14-11-17(12-6-2-1-3-7-12)28-20(14)23-19(25)15-10-13-8-4-5-9-16(13)27-21(15)26/h1-11H,(H2,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXRTVVHMIAMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur and a phenyl group under acidic conditions.
Chromene Ring Formation: The chromene ring is often synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Coupling Reaction: The thiophene and chromene intermediates are then coupled through a series of reactions involving amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibit significant antimicrobial properties. Studies have demonstrated that modifications on the chromene ring can enhance the pharmacological profiles of these compounds, making them effective against various bacterial strains.
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. The structure-activity relationship suggests that specific substitutions on the chromene core may influence the anti-inflammatory efficacy, providing a pathway for developing new therapeutic agents targeting inflammatory diseases.
Cholinesterase Inhibition
This compound has shown promise as a cholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The compound's binding affinity to cholinesterase enzymes has been explored through molecular docking studies, revealing insights into its mechanism of action .
Aspartate Transcarbamoylase (ATC) Inhibition
Recent studies have focused on the inhibitory effects of similar compounds on aspartate transcarbamoylase (ATC), an enzyme implicated in pyrimidine biosynthesis. Compounds related to this compound have demonstrated IC50 values in the low micromolar range, indicating their potential as lead compounds for drug development against malaria .
Case Study: Antimicrobial Efficacy
A study conducted on derivatives of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide highlighted its effectiveness against gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Case Study: Enzyme Binding Affinity
Molecular docking studies involving N-(3-carbamoyl-5-methyl-thiophenes) indicated strong binding interactions with ATC, suggesting a potential allosteric inhibition mechanism. The analysis revealed that specific side chains could enhance binding affinity and selectivity towards the target enzyme .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Coumarin Derivatives | Various | Broad biological activities including antimicrobial and anticancer properties |
| Benzothiazole Derivatives | Contains benzothiazole moiety | Exhibits fluorescence properties; potential use in cyanide ion detection |
| 7-Hydroxycoumarin Derivatives | Hydroxylated coumarins | Demonstrated potent cholinesterase inhibition |
This table illustrates how N-(3-carbamoyl-5-phenythiophen-2-y)-2H-chromene derivatives stand out due to their unique combination of thiophen and chromene moieties, which may enhance their biological activity compared to other derivatives lacking these features .
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
Table 2: Theoretical Electronic Properties
| Compound Name | Dipole Moment (Debye) | Hyperpolarizability (10⁻³⁰ esu) | Substituent Effect |
|---|---|---|---|
| Target Compound (Predicted) | ~8.5 | ~45.2 | Thiophene enhances conjugation |
| Compound I | 6.2 | 28.7 | Methyl group stabilizes charge |
| Compound II | 5.8 | 46.5 | Methoxy donates electrons |
Biological Activity
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the chromene class, characterized by a fused benzene and pyran ring structure. Its unique configuration includes:
- Carbamoyl group : Enhances solubility and bioactivity.
- Phenylthiophen moiety : Contributes to its electronic properties and potential interactions with biological targets.
Biological Activity Overview
This compound has shown promise in several areas of biological activity:
- Antimicrobial Activity : Studies have indicated that similar chromene derivatives possess significant antimicrobial properties. The presence of the thiophen group may enhance this activity by facilitating interactions with microbial membranes.
- Anti-inflammatory Effects : Compounds with chromene structures have been documented to exhibit anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines. Research has demonstrated that modifications in the chromene ring can significantly affect their anti-inflammatory profiles .
- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of enzymes such as cholinesterases, which are crucial in neurotransmission. Molecular docking studies suggest that this compound may effectively bind to active sites of target enzymes, providing insights into its mechanism of action .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various chromene derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anti-inflammatory Mechanism
Research on substituted 2-oxochromen derivatives revealed their ability to inhibit the production of inflammatory mediators in vitro. The study highlighted that compounds with similar structures could reduce levels of TNF-alpha and IL-6 in macrophage cell lines .
Study 3: Enzyme Inhibition
In a detailed assay involving PfATC (Plasmodium falciparum aspartate transcarbamoylase), several derivatives were tested for their inhibitory effects. The IC50 values ranged from 1.59 µM to 5.69 µM for different analogs, suggesting that structural modifications significantly influence enzyme binding and inhibition .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Coumarin Derivatives | Various | Known for broad biological activities including antimicrobial and anticancer properties. |
| Benzothiazole Derivatives | Contains benzothiazole moiety | Exhibits fluorescence properties and potential use in cyanide ion detection. |
| 7-Hydroxycoumarin Derivatives | Hydroxylated coumarins | Demonstrated potent cholinesterase inhibition. |
N-(3-carbamoyl-5-phenylthiophen-2-y)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of thiophen and chromene moieties, which may enhance its biological activity compared to other coumarin derivatives lacking these features .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step procedures, including coupling reactions between thiophene-carboxamide and chromene-carboxamide precursors. Key steps include:
- Acylation : Reacting 3-carbamoyl-5-phenylthiophen-2-amine with activated 2-oxo-2H-chromene-3-carbonyl chloride under anhydrous conditions .
- Catalysis : Use of coupling agents like EDCI/HOBt or palladium catalysts for C–N bond formation .
- Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and ultrasound irradiation to enhance reaction efficiency and yield (70–85%) .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Confirm the presence of the chromene carbonyl (δ ~165 ppm in NMR) and thiophene carbamoyl groups (δ ~7.5–8.5 ppm in NMR) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, N–H bend at ~1550 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (, theoretical MW: 407.08 g/mol) .
Q. What are the primary biological targets hypothesized for this compound?
- Methodology :
- Enzyme Inhibition Assays : Screen against kinases, DNA gyrase B (e.g., M. tuberculosis GyrB ATPase activity, IC < 5 µM in analogues) .
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for inflammatory or oncogenic receptors (e.g., TNF-α or EGFR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve inhibitory activity against Mycobacterium tuberculosis DNA gyrase B?
- Methodology :
- Analog Library Synthesis : Modify substituents on the phenylthiophene and chromene moieties (e.g., halogenation, methoxy groups) to assess impact on IC values .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with GyrB’s ATP-binding pocket .
- Key Findings :
- Electron-withdrawing groups (e.g., –Cl) at the phenyl ring enhance ATPase inhibition by 30% compared to –CH substituents .
- Chromene C-2 oxo group is critical for hydrogen bonding with Arg 84 residue in GyrB .
Q. What strategies resolve contradictions in reported biological activities across studies (e.g., anti-inflammatory vs. anticancer effects)?
- Methodology :
- Assay Standardization : Compare cell lines (e.g., HeLa vs. RAW 264.7 macrophages) and dosing protocols (IC vs. EC) .
- Metabolic Stability Testing : Use liver microsomes to evaluate compound half-life differences impacting in vivo vs. in vitro results .
- Structural Confirmation : Ensure batch-to-batch consistency via XRD (e.g., coumarin derivatives in show bond-length variations affecting activity) .
Q. How does the compound’s mechanism of action differ from structurally similar chromene-carboxamide derivatives?
- Methodology :
- Comparative SAR Analysis :
- N-(4-chlorobenzyl) Analogue : Enhanced anti-inflammatory activity due to chloro-substituent’s lipophilicity improving membrane permeability .
- N-(2-hydroxyphenyl) Derivative : Stronger antioxidant activity via phenolic –OH radical scavenging, absent in the target compound .
- Kinetic Studies : Stopped-flow spectroscopy to measure binding rates to shared targets (e.g., COX-2 inhibition constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
